molecular formula C12H2Br8 B14473426 2,2',3,3',4,5,5',6'-Octabromobiphenyl CAS No. 69887-11-2

2,2',3,3',4,5,5',6'-Octabromobiphenyl

Cat. No.: B14473426
CAS No.: 69887-11-2
M. Wt: 785.4 g/mol
InChI Key: SKGYJIOAIRCMIC-UHFFFAOYSA-N
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Description

2,2’,3,3’,4,5,5’,6’-Octabromobiphenyl is a polybrominated biphenyl (PBB) compound. PBBs are a group of synthetic organic chemicals that contain multiple bromine atoms attached to biphenyl. These compounds are primarily used as flame retardants in various consumer products, including plastics, textiles, and electronic devices. Due to their persistence in the environment and potential health risks, the use of PBBs has been restricted or banned in many regions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,3,3’,4,5,5’,6’-Octabromobiphenyl typically involves the bromination of biphenyl. The process can be carried out using bromine or bromine-containing reagents under controlled conditions. The reaction is usually conducted in the presence of a catalyst, such as iron or aluminum bromide, to facilitate the bromination process. The reaction conditions, including temperature and reaction time, are carefully controlled to achieve the desired level of bromination .

Industrial Production Methods

In industrial settings, the production of 2,2’,3,3’,4,5,5’,6’-Octabromobiphenyl involves large-scale bromination processes. The biphenyl substrate is exposed to bromine in a reactor, and the reaction is monitored to ensure complete bromination. The product is then purified through various techniques, such as recrystallization or chromatography, to obtain the final compound with high purity .

Chemical Reactions Analysis

Types of Reactions

2,2’,3,3’,4,5,5’,6’-Octabromobiphenyl can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of brominated benzoic acids, while reduction can produce less brominated biphenyls .

Scientific Research Applications

2,2’,3,3’,4,5,5’,6’-Octabromobiphenyl has been studied extensively for its applications in various fields:

    Chemistry: Used as a model compound to study the behavior of polybrominated biphenyls in chemical reactions.

    Biology: Investigated for its effects on biological systems, including its potential toxicity and bioaccumulation.

    Medicine: Studied for its potential health effects and mechanisms of toxicity.

    Industry: Used as a flame retardant in various consumer products to enhance fire safety.

Mechanism of Action

The mechanism of action of 2,2’,3,3’,4,5,5’,6’-Octabromobiphenyl involves its interaction with molecular targets in biological systems. The compound can bind to the aryl hydrocarbon receptor (AhR), a ligand-activated transcriptional activator. Upon binding, the receptor activates the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene. This leads to the metabolism and detoxification of the compound, as well as its potential toxic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’,3,3’,4,4’,5,6-Octabromobiphenyl
  • 2,2’,3,3’,5,5’,6,6’-Octabromobiphenyl
  • 2,2’,3,4,4’,5,6,6’-Octabromobiphenyl

Uniqueness

2,2’,3,3’,4,5,5’,6’-Octabromobiphenyl is unique due to its specific bromination pattern, which influences its chemical properties and reactivity. Compared to other similar compounds, it may exhibit different levels of toxicity, environmental persistence, and effectiveness as a flame retardant .

Properties

CAS No.

69887-11-2

Molecular Formula

C12H2Br8

Molecular Weight

785.4 g/mol

IUPAC Name

1,2,3,4-tetrabromo-5-(2,3,5,6-tetrabromophenyl)benzene

InChI

InChI=1S/C12H2Br8/c13-4-1-3(8(16)12(20)11(4)19)7-9(17)5(14)2-6(15)10(7)18/h1-2H

InChI Key

SKGYJIOAIRCMIC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)Br)Br)Br)C2=C(C(=CC(=C2Br)Br)Br)Br

Origin of Product

United States

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